Imazosulfuron
Description
Properties
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGRVUXEKKZNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057946 | |
| Record name | Imazosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3 | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.652 at 20 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
122548-33-8 | |
| Record name | Imazosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122548-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122548338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27LUJ2BJDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178.6-180.7 °C | |
| Record name | Imazosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Sulfonamide Intermediate Synthesis
The synthesis begins with the preparation of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, a key intermediate. This involves:
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Sulfonation of imidazo[1,2-a]pyridine : Chlorosulfonic acid reacts with imidazo[1,2-a]pyridine at 0–5°C, followed by quenching with ammonia to yield the sulfonamide.
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Chlorination : The 2-position of the imidazo ring is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hours), achieving >95% conversion.
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonamide group and controlling stoichiometry to avoid over-chlorination.
Urea Bridge Formation
The sulfonamide intermediate is coupled with 4,6-dimethoxy-2-pyrimidinyl isocyanate to form the urea linkage:
Reaction conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 25–40°C
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Catalyst: Triethylamine (0.5–1.0 eq.) to neutralize HCl byproducts
The reaction exhibits second-order kinetics, with a rate constant () of at 30°C.
Industrial-Scale Optimization
Solvent Selection and Yield Enhancement
Comparative studies of solvents reveal DMF outperforms THF in large batches due to better solubility of intermediates (Table 1).
Table 1: Solvent Impact on this compound Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 30 | 12 | 78 | 92 |
| DMF | 35 | 8 | 89 | 96 |
| Acetone | 25 | 15 | 65 | 88 |
Byproduct Mitigation
Common byproducts include:
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Desmethyl derivatives : Resulting from demethylation of the pyrimidine methoxy groups.
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Dimeric urea : Formed via cross-coupling of intermediates.
Strategies to suppress byproducts:
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Low-temperature staging : Gradual heating from 25°C to 40°C reduces dimerization by 40%.
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Excess pyrimidinyl isocyanate : A 1.2:1 molar ratio (isocyanate:sulfonamide) minimizes residual sulfonamide.
Reaction Mechanism and Kinetic Analysis
Nucleophilic Acyl Substitution
The urea formation proceeds through a two-step mechanism:
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Nucleophilic attack : The pyrimidinyl amine attacks the carbonyl carbon of the sulfonamide isocyanate.
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Proton transfer : Triethylamine abstracts a proton, stabilizing the tetrahedral intermediate.
The rate-determining step (RDS) is the nucleophilic attack, with an activation energy () of 45.2 kJ/mol.
Hydrolytic Stability Considerations
This compound undergoes acid-catalyzed hydrolysis at the sulfonylurea bridge:
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Half-life () : 32 days at pH 5, 14 days at pH 7, and 3 days at pH 9.
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Stabilizers : Formulations often include 2-ethylhexanol (15–25%) to retard hydrolysis in aqueous solutions.
Purification and Analytical Characterization
Crystallization Techniques
Crude this compound is purified via recrystallization:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, NH), 8.15 (d, Hz, 1H), 7.95 (d, Hz, 1H), 6.45 (s, 1H, pyrimidine-H), 3.92 (s, 6H, OCH₃).
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LC-MS : [M+H]⁺ at 413.1, fragments at 198.0 (imidazo-pyridine sulfonamide) and 215.1 (pyrimidinyl urea).
Scalability and Environmental Considerations
Waste Stream Management
Chemical Reactions Analysis
Types of Reactions: Imazosulfuron undergoes various chemical reactions, including hydrolysis, photolysis, and microbial degradation .
Common Reagents and Conditions:
Hydrolysis: Involves water and occurs under both acidic and basic conditions.
Photolysis: Occurs under UV light, leading to the formation of several degradation products.
Microbial Degradation: Involves soil microorganisms that break down the compound into simpler molecules.
Major Products Formed:
Scientific Research Applications
Rice Cultivation
Imazosulfuron is predominantly used in rice farming, where it provides both pre-emergence and post-emergence control of weeds. Research has shown that it is effective against problematic species such as barnyardgrass, broadleaf signalgrass, and yellow nutsedge.
Table 1: Efficacy of this compound in Rice Cultivation
| Application Rate (g ai/ha) | Weed Control (%) | Rice Yield (kg/ha) |
|---|---|---|
| 224 | 85 | 6,630 |
| 336 | 90 | 8,130 |
| Standard Program | 80 | 7,240 |
In field trials conducted in Arkansas, this compound demonstrated significant weed control when applied at rates of 224 g ai/ha and 336 g ai/ha, with yields comparable to standard herbicide programs .
Turfgrass Management
This compound is also registered for use in turf management. It provides effective control over various broadleaf weeds while minimizing damage to desirable turf species.
Table 2: Impact of this compound on Turf Weeds
| Weed Species | Control Rate (%) | Application Timing |
|---|---|---|
| Dandelion | 90 | Post-emergence |
| Crabgrass | 85 | Pre-emergence |
Studies have indicated that this compound can be integrated into turf management programs to enhance weed control without adversely affecting turf quality .
Environmental Impact and Residue Studies
Concerns regarding pesticide residues in the environment have led to studies evaluating the persistence of this compound in soil and crops. A study indicated that residues were not detectable in soil after 90 days post-application, and very low levels were found in rice grains at harvest time.
Table 3: Residue Levels of this compound in Soil and Rice
| Time After Application (Days) | Soil Residue (µg/g) | Rice Grain Residue (µg/g) |
|---|---|---|
| 60 | Not Detected | 0.006 |
| 90 | Not Detected | 0.009 |
| 120 | Not Detected | ND |
This data suggests that this compound has a low environmental persistence, making it a favorable option for sustainable agricultural practices .
Field Trials in Arkansas
Field trials conducted over two years assessed the effectiveness of this compound in drill-seeded rice systems. The trials compared various herbicide combinations involving this compound against standard treatments.
- Findings: The combination of this compound with clomazone and quinclorac provided superior control over key weed species compared to traditional methods.
- Outcome: No significant injury to rice was observed, affirming its safety for crop use .
Turf Management Studies
In a series of trials focusing on turfgrass applications, this compound was tested against common turf weeds.
Mechanism of Action
Imazosulfuron exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition disrupts protein synthesis and cell division, leading to the death of the target weeds .
Comparison with Similar Compounds
Key Differences :
- This compound’s imidazopyridine ring enhances soil mobility compared to the benzene rings in bensulfuron-methyl and pyrazosulfuron-ethyl .
- Higher water solubility than halosulfuron-methyl reduces its persistence in aquatic systems .
Efficacy and Application Rates
Key Findings :
- This compound provides 83–93% control of Texasweed and hemp sesbania at 168 g/ha, outperforming pyrazosulfuron-ethyl at equivalent rates .
- Halosulfuron-methyl requires two applications for 86–89% efficacy, while this compound achieves similar results in a single dose .
Environmental Persistence and Degradation
Key Insights :
Biological Activity
Imazosulfuron is a systemic sulfonylurea herbicide primarily used for controlling a variety of annual and perennial broadleaf weeds and sedges in paddy rice and turf. Its biological activity is characterized by its mode of action, efficacy against specific weed species, resistance mechanisms, and toxicity profiles. This article synthesizes diverse research findings, case studies, and toxicity data to provide a comprehensive overview of the biological activity of this compound.
Mode of Action
This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible plants. The herbicide is absorbed through both roots and foliage, with translocation occurring mainly in the xylem .
Case Studies on Weed Control
- Resistance in Monochoria vaginalis : A study conducted on Monochoria vaginalis populations revealed significant resistance to this compound. Resistant biotypes exhibited GR50 values (the concentration required to reduce shoot dry weight by 50%) that were 1112-3172 times higher than susceptible biotypes. This resistance was attributed to alterations in ALS and possibly enhanced herbicide metabolism .
- Field Trials in Rice : Research in drill-seeded rice systems indicated that this compound was effective against various broadleaf weeds when applied pre-emergence. However, results varied depending on environmental conditions and application timing .
Resistance Mechanisms
The resistance observed in certain weed species is often due to one or more mechanisms:
- Target Site Modification : Changes in the ALS enzyme structure can reduce herbicide binding affinity.
- Enhanced Metabolism : Some resistant plants may metabolize this compound more efficiently, reducing its effectiveness .
Toxicity Profile
This compound has undergone extensive toxicity testing, revealing several important findings:
Environmental Impact
This compound's potential impact on non-target species has been evaluated, showing varying degrees of toxicity to aquatic organisms, birds, and beneficial insects. The EPA classifies it as having low toxicity to fish and birds but emphasizes the need for careful management practices to mitigate environmental risks .
Q & A
Q. What is the chemical structure of imazosulfuron, and how is it synthesized?
this compound is a sulfonylurea herbicide with the IUPAC name 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]imidazo[1,2-a]pyridine-3-sulfonamide. Its synthesis involves sequential reactions: (1) cyclocondensation of 2-aminopyridine with trichloroethylene to form the imidazo[1,2-a]pyridine backbone, (2) sulfonation and sulfonamide formation, and (3) coupling with 4,6-dimethoxypyrimidin-2-yl isocyanate .
Q. What are the recommended application methods and rates for this compound in agricultural settings?
this compound is applied via aerial or ground broadcast equipment. Key application parameters include:
| Crop | Method | Rate (lb ai/acre) | Interval (days) |
|---|---|---|---|
| Tomato | Ground | 0.3 (single) | - |
| Rice | Ground/Aerial | 0.3 (two apps.) | 21 |
| Turfgrass | Ground | 0.67 (two apps.) | 21 |
| These rates minimize phytotoxicity while maintaining efficacy . |
Q. How can researchers detect and quantify this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) with UV detection is the primary method. For soil and plant matrices, samples are extracted with acetonitrile, purified via solid-phase extraction, and analyzed at detection limits of 0.006 μg/g. Validation studies recommend spiked recovery rates of 80–110% to ensure accuracy .
Q. What are the acute and chronic ecotoxicological risks of this compound to non-target organisms?
Acute toxicity studies in birds (e.g., mallard ducks) show no mortality at the highest tested doses (limit: 2,000 mg/kg), though reduced body weight gain was observed at 1,000 mg/kg. Chronic exposure risks are low due to rapid degradation in aerobic soils (half-life: 15–30 days). Risk mitigation includes adhering to application rates and buffer zones near aquatic habitats .
Advanced Research Questions
Q. What are the degradation pathways and major metabolites of this compound in flooded soils?
Under anaerobic conditions, this compound undergoes hydrolysis at the sulfonylurea bridge, producing 2-amino-4,6-dimethoxypyrimidine and 3-sulfonamidoimidazo[1,2-a]pyridine. Photodegradation in water yields hydroxylated derivatives via UV-induced cleavage. Metabolites are non-phytotoxic but require monitoring for groundwater contamination .
Q. How does soil pH and organic matter content influence this compound adsorption and mobility?
Adsorption follows Freundlich isotherms, with higher affinity in soils with organic carbon >2% (Kf = 3.2–5.6). Mobility increases in sandy soils (pH >7), posing leaching risks. Researchers should conduct column studies using 14C-labeled this compound to quantify vertical distribution under simulated rainfall .
Q. How can contradictory data on this compound persistence be resolved across studies?
Discrepancies in residue detection (e.g., 0.009 μg/g in rice grains vs. non-detection at lower rates) arise from analytical sensitivity and application timing. To standardize results, use isotope dilution mass spectrometry (ID-MS) and follow OECD guidelines for field trials, including sampling at 0, 30, 60, and 90 days post-application .
Q. What experimental designs are optimal for assessing this compound’s chronic toxicity in mammals?
Two-year carcinogenicity studies in rats (via dietary exposure) are critical. Key endpoints include histopathology (liver/kidney), reproductive parameters (sperm motility, litter size), and hematology. Dose levels should reflect the No Observed Adverse Effect Level (NOAEL: 1.5 mg/kg/day) from prior studies .
Q. How can researchers improve analytical specificity for this compound in complex matrices?
Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) using a C18 column and positive electrospray ionization enhances specificity. For soil extracts, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup to reduce matrix interference. Method validation should include matrix-matched calibration .
Methodological Guidelines
- Experimental Reproducibility : Document synthesis steps (e.g., reaction temperatures, catalysts) and HPLC conditions (mobile phase: acetonitrile/0.1% formic acid; flow rate: 0.3 mL/min) .
- Data Presentation : Use tables for application parameters (Table 1) and degradation kinetics. Follow IUPAC nomenclature for metabolites .
- Ethical Compliance : Adhere to EPA guidelines for vertebrate toxicity testing (e.g., OECD 453 for carcinogenicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
